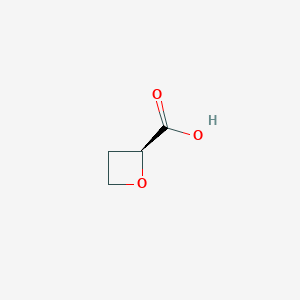

(2S)-oxetane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

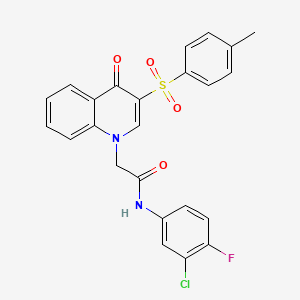

“(2S)-oxetane-2-carboxylic acid” is a chemical compound with the CAS Number: 2241107-29-7 . It has a molecular weight of 102.09 and its IUPAC name is (S)-oxetane-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for “(2S)-oxetane-2-carboxylic acid” is 1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m0/s1 . The InChI key is ZKCXAZCRQJSFTQ-VKHMYHEASA-N .

Physical And Chemical Properties Analysis

“(2S)-oxetane-2-carboxylic acid” is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 and a boiling point of 244.2±33.0 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

(2S)-oxetane-2-carboxylic acid: serves as a valuable building block in organic synthesis. Its strained oxetane ring can be selectively opened to form functionalized carboxylic acids, which find applications in the creation of complex molecules. Additionally, this compound can act as a chiral auxiliary in asymmetric synthesis, enabling the synthesis of enantiomerically pure products. Researchers explore its use in catalytic reactions due to its intriguing reactivity and stereochemistry .

Polymer Chemistry

The strained oxetane ring in (2S)-oxetane-2-carboxylic acid makes it an attractive monomer for polymerization. By incorporating this compound into polymer chains, scientists can create novel materials with unique properties. These polymers may find applications in drug delivery, coatings, and responsive materials .

Biomedical Applications

Researchers investigate the potential of (2S)-oxetane-2-carboxylic acid in drug delivery systems. Its stability and reactivity allow for controlled drug release, enhancing therapeutic efficacy. Additionally, its chiral nature makes it relevant for designing chiral drugs. Biocompatibility studies are ongoing to explore its safety profile .

Materials Science

The strained oxetane ring contributes to the rigidity and stability of materials derived from (2S)-oxetane-2-carboxylic acid . These materials could be used in coatings, adhesives, and high-performance composites. Researchers investigate their mechanical properties, thermal stability, and chemical resistance .

Supramolecular Chemistry

Supramolecular assemblies based on (2S)-oxetane-2-carboxylic acid offer opportunities for designing functional materials. These assemblies can exhibit unique host-guest interactions, making them relevant for sensors, molecular recognition, and self-healing materials .

Environmental Applications

While less explored, the reactivity of (2S)-oxetane-2-carboxylic acid could be harnessed for environmental remediation. Its potential as a chelating agent for heavy metal ions or as a catalyst for degradation of organic pollutants warrants further investigation .

For more in-depth information, you can refer to the review article on silica-based nanoparticles, which discusses surface modification and applications in fields like catalysis and drug delivery . Additionally, carboxylic acids, including (2S)-oxetane-2-carboxylic acid , play a role as surface modifiers in carbon-based nanostructures, enhancing their dispersion in polar solvents .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-oxetane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCXAZCRQJSFTQ-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-oxetane-2-carboxylic acid | |

CAS RN |

2241107-29-7 |

Source

|

| Record name | (2S)-OXETANE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2385063.png)

![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)

![N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)](/img/structure/B2385072.png)

![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2385076.png)

![N-benzyl-2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2385080.png)

![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2385082.png)

![(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2385085.png)